![molecular formula C12H10N2O2 B11891098 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one CAS No. 153212-60-3](/img/structure/B11891098.png)
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one is a heterocyclic compound that belongs to the class of chromeno-pyrazolones This compound is characterized by its fused ring structure, which includes a chromene and a pyrazolone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one involves the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its potential as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
153212-60-3 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2,3-dimethylchromeno[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-7-10-11(13-14(7)2)8-5-3-4-6-9(8)16-12(10)15/h3-6H,1-2H3 |
Clé InChI |
AMPCOZMEFRBZEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1C)C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



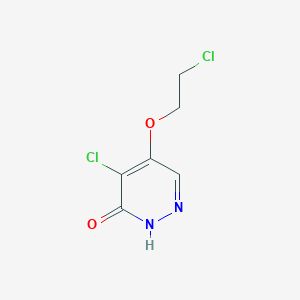

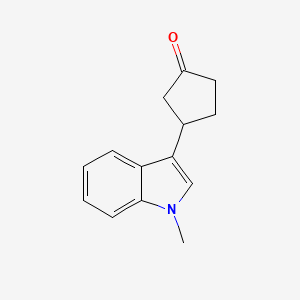

![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)




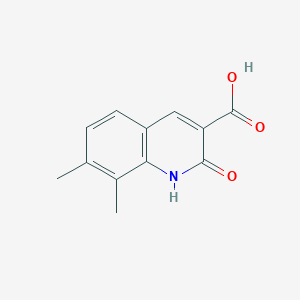
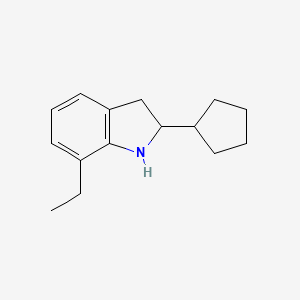
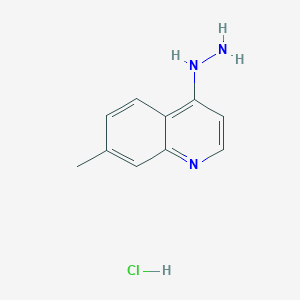
![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
